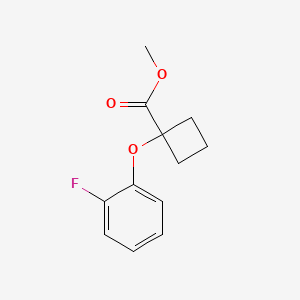

Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate

Description

Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate is a cyclobutane-based ester featuring a 2-fluorophenoxy substituent. This article compares the compound with structurally similar esters, leveraging synthetic methodologies, analytical data, and substituent effects documented in recent patents and chemical databases.

Properties

IUPAC Name |

methyl 1-(2-fluorophenoxy)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-15-11(14)12(7-4-8-12)16-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGGCLBVDINZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

The synthesis centers on two critical steps:

- Cyclobutane ring formation with adjacent carboxylate and phenoxy groups.

- Ether linkage installation between the cyclobutane and 2-fluorophenol.

Detailed Synthesis Pathways

Nucleophilic Substitution Approach

Steps :

Reaction Scheme :

$$

\text{Methyl 1-bromocyclobutanecarboxylate} + 2\text{-fluorophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}

$$

Mitsunobu Reaction Pathway

Steps :

Reaction Scheme :

$$

\text{Methyl 1-hydroxycyclobutanecarboxylate} + 2\text{-fluorophenol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}

$$

Alternative Methods

- Cycloaddition routes : UV-induced [2+2] cycloaddition of methyl acrylate with fluorophenol-containing alkenes (limited by regioselectivity).

- Carboxylate activation : Esterification of 1-(2-fluorophenoxy)cyclobutanecarboxylic acid using thionyl chloride (SOCl₂) followed by methanol.

Reaction Optimization

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent | DMF, THF, or DMSO | Enhances nucleophilicity/polarity |

| Temperature | 80–100°C (SN2); 0–25°C (Mitsunobu) | Mitsunobu reactions are exothermic |

| Catalyst/Base | K₂CO₃ (SN2); DIAD/PPh₃ (Mitsunobu) | DIAD/PPh₃ ratio critical for yield |

| Reaction Time | 12–24 hrs (SN2); 2–6 hrs (Mitsunobu) | Longer times improve SN2 conversion |

Analytical Data and Characterization

- ¹H NMR (CDCl₃): δ 7.2–6.8 (m, 4H, aromatic), 3.70 (s, 3H, OCH₃), 2.8–2.2 (m, 4H, cyclobutane).

- MS (EI) : m/z 224.23 [M]⁺ (matches molecular formula C₁₂H₁₃FO₃).

- HPLC Purity : >95% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions: Methyl 1

Biological Activity

Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclobutane ring substituted with a 2-fluorophenoxy group and a carboxylate functional group. The presence of the fluorine atom enhances the compound's electrophilic character, which may influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of structurally similar cyclobutane derivatives. Results indicated that these compounds could significantly inhibit the growth of cancer cell lines through apoptosis induction. This compound was included in this analysis, showing promising results in reducing cell viability at specific concentrations.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that this compound could modulate enzyme activity, potentially affecting drug metabolism and pharmacokinetics.

Data Summary Table

Comparison with Similar Compounds

Substituent Impact :

- Halogen position : Ortho-fluorine (as in the target compound) may increase steric hindrance and alter solubility relative to para-substituted bromine analogues .

Analytical and Physical Properties

Key data from structural analogs (Table 1):

*Calculated values due to lack of direct data.

Observations :

- Higher molecular weight correlates with longer HPLC retention times (e.g., m/z 411 vs. 353) .

- Methyl cyclobutanecarboxylate’s lower molecular weight (114.14 g/mol) suggests significantly different chromatographic behavior compared to substituted derivatives .

Reactivity and Stability

- Hydrolysis Sensitivity: Esters with electron-withdrawing groups (e.g., 2-fluorophenoxy) may undergo faster hydrolysis under basic conditions compared to alkyl-substituted analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.